N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-carboxamide derivative featuring a pyrazole moiety substituted with a tetrahydropyran (oxane) group. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, while the oxane substituent may influence conformational flexibility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)14-5-4-11(7-20-14)15(24)22-12-8-21-23(9-12)10-13-3-1-2-6-25-13/h4-5,7-9,13H,1-3,6,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOUUSWJKQZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs based on structural features, analytical data, and functional roles derived from the evidence.
Pyrazole-Pyridine Carboxamides with Variable Substituents
Compounds 108 , 109 , 110 , 117 , and 118 () share a pyrazole-pyridine-carboxamide backbone but differ in substituents:
- Compound 108 : Contains a 1,2,4-triazole group. Purity: 99.46–99.94% (HPLC).
- Compound 109/110 : Pyrazole-substituted derivatives with purity ranging from 94.45% to 100%.
- Compound 117/118: Include a cyano (CN) group on the pyrrole ring, achieving >99% purity.
Key Observations :
- The presence of electron-withdrawing groups (e.g., CF₃, CN) correlates with higher purity in HPLC analyses, likely due to improved synthetic control .
- The oxane group in the target compound may confer superior solubility compared to triazole or cyano analogs, though direct data are lacking.
Trifluoromethyl-Substituted Neurokinin Antagonists
Imnopitant (), a neurokinin NK1 receptor antagonist, shares structural motifs with the target compound:
- Core : Pyridine-3-carboxamide.
- Substituents : Bis(trifluoromethyl)phenyl and 4-methylpiperazine groups.
Comparison :
- Imnopitant’s piperazine moiety enhances basicity, which is absent in the oxane-substituted target compound, implying differences in bioavailability and tissue distribution.
Pyrazolopyridine Derivatives with Ethyl/Methyl Substitutions
The compound 1005612-70-3 () features a pyrazolo[3,4-b]pyridine core with ethyl and methyl groups:
- Molecular Weight : 374.4 g/mol.
- Substituents : Ethyl (C₂H₅) and methyl (CH₃) groups on the pyrazole ring.
Structural Insights :
Research Implications
- Synthetic Feasibility : The high purity of CF₃/CN-substituted analogs () suggests that the target compound’s synthesis could be optimized using similar protocols .
- Pharmacological Potential: Imnopitant’s NK1 antagonism () implies that the target compound may have unexplored CNS applications, warranting receptor-binding assays.
- ADME Properties : The oxane group’s impact on solubility and metabolism should be empirically validated against ethyl/methyl-substituted analogs () .
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